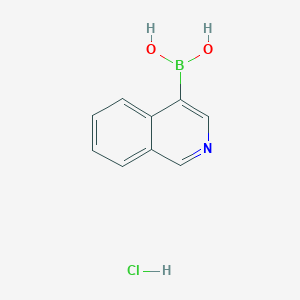Isoquinoline-4-boronic acid hydrochloride
CAS No.: 677702-23-7
Cat. No.: VC2295878
Molecular Formula: C9H9BClNO2
Molecular Weight: 209.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 677702-23-7 |
|---|---|
| Molecular Formula | C9H9BClNO2 |
| Molecular Weight | 209.44 g/mol |
| IUPAC Name | isoquinolin-4-ylboronic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H8BNO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6,12-13H;1H |
| Standard InChI Key | KVBIOGMRHMKPFZ-UHFFFAOYSA-N |
| SMILES | B(C1=CN=CC2=CC=CC=C12)(O)O.Cl |
| Canonical SMILES | B(C1=CN=CC2=CC=CC=C12)(O)O.Cl |
Introduction
Chemical Identity and Structure
Isoquinoline-4-boronic acid hydrochloride (CAS No. 677702-23-7) is an organic compound with the molecular formula C9H9BClNO2 and a molecular weight of 209.44 g/mol . This compound features an isoquinoline ring system with a boronic acid functional group attached at the 4-position, presented as a hydrochloride salt . The compound belongs to the broader class of heterocyclic boronic acids, which have gained prominence in synthetic organic chemistry due to their utility in coupling reactions.
The compound is known by several synonyms including:
-
Isoquinolin-4-ylboronic acid hydrochloride
-
4-Isoquinolineboronic acid hydrochloride
-
ISOQUINOLIN-4-YLBORONIC ACID HYDROCHLORIDE
-
Isoquinolin-4-ylboronic acid, HCl
The structure incorporates the isoquinoline backbone, which consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The boronic acid group (B(OH)2) at the 4-position provides the reactive site for various transformations, particularly in coupling reactions, while the hydrochloride salt form enhances stability and solubility characteristics in certain solvents.
Physical Properties
Basic Physical Characteristics
Isoquinoline-4-boronic acid hydrochloride typically appears as a white solid powder or crystalline material . Its physical state makes it convenient for handling and storage in laboratory settings. The compound possesses specific physicochemical properties that influence its behavior in chemical reactions and its utility in synthetic applications.
Detailed Physical Parameters
The following table summarizes the key physical properties of Isoquinoline-4-boronic acid hydrochloride:
The moderate LogP value (0.71660) suggests a balance between hydrophilic and lipophilic properties, influencing its solubility characteristics in different solvents . The polar surface area (PSA) value provides insight into the compound's potential membrane permeability and bioavailability, which may be relevant for medicinal chemistry applications.
Applications in Organic Chemistry
Cross-Coupling Reactions
Isoquinoline-4-boronic acid hydrochloride serves as a crucial borate coupling reagent in organic synthesis . It plays a particularly important role in Suzuki-Miyaura cross-coupling reactions, where it can react with aryl or alkenyl halides to form new carbon-carbon bonds . This application is especially valuable for introducing the isoquinoline moiety into complex molecular structures through controlled and selective coupling processes.
The compound can undergo coupling reactions to form C-C or C-N bonds with various organic compounds, making it versatile for functionalization and substitution reactions of benzene rings and other aromatic systems . The boronic acid functional group acts as a nucleophilic partner in these transformations, allowing for the construction of complex molecular architectures.
Catalytic Applications
Beyond its role as a reagent, Isoquinoline-4-boronic acid hydrochloride may function as a catalyst or catalyst precursor in organic synthesis . It can participate in various catalytic reactions, promoting the formation or cleavage of specific chemical bonds. The nitrogen-containing heterocyclic structure, combined with the boronic acid functionality, provides unique catalytic properties that can be exploited in specialized transformations.
Pharmaceutical Synthesis
In pharmaceutical research and development, Isoquinoline-4-boronic acid hydrochloride serves as an important intermediate in drug synthesis pathways . The isoquinoline structure appears in numerous bioactive compounds and therapeutic agents, and this boronic acid derivative provides a convenient means of incorporating this structural element into target molecules.
The compound enables the synthetic modification of the isoquinoline scaffold through selective functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs. Its participation in coupling reactions permits the attachment of various substituents to the isoquinoline core, facilitating structure-activity relationship studies in medicinal chemistry.
This pricing information demonstrates considerable variation based on scale, with bulk quantities available at significantly lower per-unit costs. The Career Henan Chemical Co. offering at $1.00/KG for kilogram quantities represents industrial-scale pricing, whereas smaller research quantities command premium prices due to packaging, handling, and quality control considerations .
Research Applications
Chemical Research
As a reagent and intermediate in organic synthesis, Isoquinoline-4-boronic acid hydrochloride is utilized in chemical research to explore new synthetic methodologies and reaction pathways . Researchers employ this compound to study:
-
Novel cross-coupling conditions and catalyst systems
-
Structure-activity relationships in heterocyclic chemistry
-
Development of new pharmaceutical scaffolds
-
Optimization of synthetic routes for complex molecules
The compound enables investigations into the reactivity patterns of isoquinoline-containing structures and provides opportunities for discovering new transformations involving heterocyclic boronic acids.
Structural Relationships and Comparisons
Isoquinoline-4-boronic acid hydrochloride belongs to a broader family of heterocyclic boronic acids. Its parent compound is Isoquinoline-4-boronic acid (CID 3761204), with the hydrochloride form representing a salt derivative . The compound is structurally related to other isoquinoline derivatives and boronic acid compounds, including:
-
Isoquinoline-5-carboxylic acid
-
8-isoquinolinyl-boronic acid
-
4-Isoquinolineboronic acid pinacol ester
These structural relationships highlight the versatility of the isoquinoline scaffold and the diverse functionalization patterns possible within this chemical family. Each derivative offers unique reactivity profiles and applications in synthetic organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume